molecular formula C16H40HfN4 B025824 Tetrakis(diethylamido)hafnium(IV) CAS No. 19824-55-6

Tetrakis(diethylamido)hafnium(IV)

货号 B025824
CAS 编号: 19824-55-6
分子量: 467 g/mol
InChI 键: VBCSQFQVDXIOJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrakis(diethylamido)hafnium(IV) is an organometallic compound with the linear formula [ (CH2CH3)2N]4Hf . It has a molecular weight of 467.01 .


Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamido)hafnium(IV) consists of a central hafnium atom (Hf) surrounded by four diethylamido ligands .


Chemical Reactions Analysis

The adsorption and reaction of a similar compound, Tetrakis(dimethylamido)hafnium (TDMAH), on hydrogen terminated Si (100) were studied .


Physical And Chemical Properties Analysis

Tetrakis(diethylamido)hafnium(IV) is a liquid with a boiling point of 130 °C/0.01 mmHg (lit.) and a density of 1.249 g/mL at 25 °C (lit.) .

科学研究应用

Semiconductor Manufacturing

Tetrakis(diethylamino)hafnium is extensively used in semiconductor manufacturing as a precursor for atomic layer deposition (ALD). It facilitates the growth of high-quality hafnium oxide (HfO2) thin films, which are integral in advanced semiconductor devices due to their high dielectric constant and thermal stability . These films serve as gate dielectrics in transistors, enhancing device performance and allowing for further miniaturization of electronic components.

Nanotechnology

In the realm of nanotechnology, this compound is pivotal in the synthesis of nanoscale materials. It’s employed in the deposition of nanoparticles and the formation of nanometer-thick films, which are crucial for developing nanosized transistors, photodetectors, LEDs, and solar cells .

Photovoltaic Cells

The role of Tetrakis(diethylamino)hafnium in photovoltaic cells is emerging, particularly in the passivation of silicon surfaces. Ultrathin Hafnium Oxide layers deposited via ALD can enhance the photoelectrochemical properties and protective capabilities of silicon in solar cells, potentially leading to more efficient energy conversion .

Chemical Vapor Deposition (CVD)

This compound is also a precursor in CVD processes for producing various metal oxides. CVD is a critical technique for creating coatings and films with specific properties, which can be applied in sensors, optics, and protective coatings .

Catalysts

Though not traditionally recognized as a catalyst, the properties of Tetrakis(diethylamino)hafnium suggest potential catalytic applications. Its ability to form bonds and layers at the atomic level could be harnessed in catalysis for chemical reactions requiring precision and control at the nanoscale .

安全和危害

Tetrakis(diethylamido)hafnium(IV) is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2). It may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) .

未来方向

Tetrakis(diethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of Hafnium Oxide nanolaminates, which are used as a replacement for Silicon oxide in semiconductor devices .

作用机制

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

属性

IUPAC Name

diethylazanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19824-55-6
Record name Hafnium, tetrakis(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(diethylamido)hafnium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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